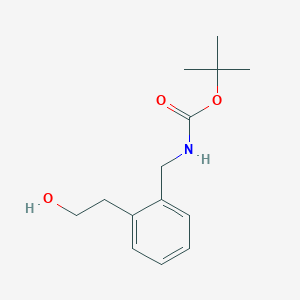

tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[2-(2-hydroxyethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-7-5-4-6-11(12)8-9-16/h4-7,16H,8-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOFVNZIVGJWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 2 Hydroxyethyl Benzylcarbamate

Diverse Synthetic Pathways to tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate

The construction of the target molecule can be approached from two principal strategic directions: convergent synthesis, where pre-functionalized fragments are combined in the later stages, and linear synthesis, where the molecule is built sequentially.

Convergent Synthesis Approaches

Convergent strategies for the synthesis of this compound involve the coupling of two key intermediates: a pre-formed benzyl (B1604629) carbamate (B1207046) moiety and a synthon containing the 2-hydroxyethyl group. One conceptual convergent pathway would involve the N-alkylation of a benzyl carbamate precursor with a suitable 2-hydroxyethylating agent. For instance, benzyl carbamate can be deprotonated with a base to form a nucleophile that then reacts with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol, to furnish the desired product.

Linear Synthesis Strategies

Linear synthesis represents a more direct and frequently employed approach for the preparation of this compound. This strategy typically commences with a readily available precursor, such as 2-(benzylamino)ethanol, which already contains the core benzyl and hydroxyethyl (B10761427) functionalities. The synthesis is then completed by the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine.

A common and effective method involves the reaction of 2-(benzylamino)ethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like dichloromethane (B109758) (DCM). chemicalbook.com This reaction proceeds under mild conditions, typically at room temperature, to afford the target compound in good yield. chemicalbook.com This linear approach is often favored for its simplicity and the commercial availability of the starting material.

Precursor Chemistry and Starting Material Functionalization

The success of any synthetic strategy hinges on the availability and reactivity of the precursor molecules. The key transformations in the synthesis of this compound are the introduction of the hydroxyethyl group and the formation of the benzyl carbamate.

Hydroxyethyl Group Introduction Methodologies

The 2-hydroxyethyl moiety can be introduced onto a benzylamine (B48309) precursor through several established methods. A straightforward approach is the direct N-alkylation of benzylamine with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the bis(2-hydroxyethyl)benzylamine byproduct. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Another method for introducing the hydroxyethyl group is the reductive amination of a carbonyl compound. For instance, benzylamine can be reacted with glycolaldehyde (B1209225) in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield 2-(benzylamino)ethanol. This method can offer good selectivity for the mono-alkylated product.

Benzyl Carbamate Formation Techniques

The formation of the tert-butyl carbamate on the nitrogen atom is a crucial step in the linear synthesis of this compound. The most widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). beilstein-journals.orgorganic-chemistry.org The reaction of a secondary amine, such as 2-(benzylamino)ethanol, with Boc₂O is generally efficient and proceeds under mild conditions. chemicalbook.com

The reaction is typically performed in an aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature. beilstein-journals.org While the reaction can often proceed without a catalyst, bases such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction, particularly for less nucleophilic amines. researchgate.net The use of alcoholic solvents has also been reported to enhance the rate of Boc protection of amines. wuxibiology.com The general scheme for the Boc protection of 2-(benzylamino)ethanol is presented below:

Scheme 1: Synthesis of this compound via Boc protection of 2-(benzylamino)ethanol.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and the use of catalysts or additives.

For the Boc protection of 2-(benzylamino)ethanol, the reaction is often carried out at room temperature, as elevated temperatures can lead to the decomposition of the Boc anhydride (B1165640). chemicalbook.com The stoichiometry of Boc₂O is typically a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting amine.

The choice of solvent can also influence the reaction rate and outcome. While dichloromethane is a common solvent for this transformation, studies have shown that alcoholic solvents can accelerate the Boc protection of amines. wuxibiology.com The workup procedure typically involves an aqueous wash to remove any unreacted Boc₂O and byproducts, followed by extraction and purification by column chromatography to obtain the pure product.

Below is a table summarizing typical reaction conditions for the synthesis of tert-butyl carbamates from amines using di-tert-butyl dicarbonate.

| Amine Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2-(benzylamino)ethanol | Boc₂O | Dichloromethane | Room Temperature | 1 hour | 86% (of subsequent product) | chemicalbook.com |

| 1,2,3,6-Tetrahydropyridine | Boc₂O | Tetrahydrofuran | 0 °C to Room Temperature | Overnight | 89% | beilstein-journals.org |

| Various amines | Boc₂O | Water | Not specified | Not specified | Good yields | organic-chemistry.org |

| Aromatic amines | Boc₂O | Methanol | Room Temperature | < 1 min to 2 hr | Not specified | wuxibiology.com |

Catalytic Systems and Their Influence on Yield and Selectivity

The introduction of the tert-butoxycarbonyl (Boc) group onto an amine is a cornerstone of modern organic synthesis. The reaction typically proceeds by treating the amine with di-tert-butyl dicarbonate (Boc₂O). While this reaction can proceed without a catalyst, the choice of catalyst can significantly influence the reaction rate, yield, and selectivity, particularly in complex molecules or when side reactions are possible.

For the synthesis of this compound, various catalytic systems can be considered. Lewis acids are often employed to activate the Boc anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Examples of Lewis acids used in similar N-tert-butoxycarbonylations include zinc(II) triflate and iodine. organic-chemistry.org Heterogeneous acid catalysts, such as Amberlite-IR 120 resin, have also been shown to be effective for the N-Boc protection of a wide range of amines under solvent-free conditions. derpharmachemica.com The use of such solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration, which is a significant advantage in terms of process efficiency and waste reduction. derpharmachemica.com

The selectivity of the reaction is a crucial consideration. In the case of 2-(benzylamino)ethanol, the primary target for acylation is the secondary amine. However, the presence of a hydroxyl group introduces the possibility of O-acylation as a competing reaction. The choice of catalyst and reaction conditions can modulate the chemoselectivity. Generally, amines are more nucleophilic than alcohols, and under standard conditions, N-acylation is favored. The use of a non-nucleophilic base, if required, can help to deprotonate the amine without promoting the undesired O-acylation.

The influence of different catalytic systems on the yield of N-Boc protection of amines is a subject of extensive research. For instance, studies on the N-tert-butoxycarbonylation of various amines have demonstrated that the choice of catalyst can lead to significant variations in product yield, with some systems achieving near-quantitative conversion.

Table 1: Comparison of Catalytic Systems for N-Boc Protection of Amines

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| None (uncatalyzed) | Amine + Boc₂O, various solvents | Simplicity, avoids metal contamination | Can be slow, may require excess reagent |

| Lewis Acids (e.g., Zn(OTf)₂, I₂) | Catalytic amount, organic solvent, room temp. | Mild conditions, high yields | Potential for metal contamination, may require aqueous workup |

| Heterogeneous Catalysts (e.g., Amberlite-IR 120) | Solvent-free or in a minimal amount of solvent | Easy catalyst removal, recyclable, green | May have lower activity than homogeneous catalysts |

| 4-(Dimethylamino)pyridine (DMAP) | Catalytic amount, with Boc₂O | Highly effective for sterically hindered amines | Can be difficult to remove, potential toxicity |

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reaction rates, selectivity, and even the equilibrium position. The N-Boc protection of amines is typically carried out in a variety of organic solvents. fishersci.co.uk

Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and ethyl acetate (B1210297). fishersci.co.uknih.gov The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state. For the reaction between 2-(benzylamino)ethanol and Boc₂O, a solvent that can dissolve both the polar amine and the less polar anhydride is ideal. Aprotic polar solvents like THF and acetonitrile are often good choices as they can solvate the ionic intermediates and facilitate the reaction. fishersci.co.uk

The reaction kinetics are directly influenced by the solvent's ability to stabilize the charged intermediates formed during the nucleophilic attack of the amine on the Boc anhydride. In more polar solvents, the transition state is often better stabilized, leading to a faster reaction rate. However, highly polar protic solvents like water or alcohols can compete with the amine for reaction with the Boc anhydride, although N-Boc protection in aqueous media has been successfully demonstrated and is considered a green alternative. organic-chemistry.org

Thermodynamically, the solvent can influence the position of the equilibrium. However, the N-Boc protection reaction is generally considered irreversible due to the decomposition of the mixed anhydride intermediate, which releases carbon dioxide and tert-butanol (B103910). commonorganicchemistry.com

Recent research has focused on the use of more environmentally benign solvents. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for various chemical transformations, including carbamate synthesis. mdpi.comnih.govacs.org These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, and have low toxicity. mdpi.comnih.gov

Table 2: Effect of Solvents on N-Boc Protection Reactions

| Solvent | Polarity | Typical Reaction Time | Comments |

| Dichloromethane (DCM) | Medium | 1-4 hours | Commonly used, good solubility, but environmentally persistent |

| Tetrahydrofuran (THF) | Medium | 2-6 hours | Good general-purpose solvent, can form peroxides |

| Acetonitrile (ACN) | High | 1-3 hours | Good for polar substrates, can be toxic |

| Ethyl Acetate | Medium | 4-8 hours | Greener alternative to DCM, good solubility for many substrates |

| Water | High | 1-24 hours | Environmentally benign, requires water-soluble reagents or biphasic conditions |

| Deep Eutectic Solvents (DESs) | Variable | Variable | Green and sustainable, can act as both solvent and catalyst |

Temperature and Pressure Parameter Optimization

Optimizing temperature and pressure is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

Most N-Boc protection reactions are conducted at or near room temperature (20-25 °C). fishersci.co.uknih.gov This is often sufficient to achieve a reasonable reaction rate without promoting side reactions, such as the decomposition of the Boc anhydride or O-acylation of the hydroxyl group. Increasing the temperature can accelerate the reaction, but it may also decrease the selectivity. For instance, at higher temperatures, the energy barrier for the less favored O-acylation might be overcome, leading to a mixture of products. Therefore, careful temperature control is essential. In some cases, for less reactive amines, moderate heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion in a practical timeframe. fishersci.co.uk

The reaction is typically carried out at atmospheric pressure. The formation of carbon dioxide as a byproduct means the reaction should be conducted in an open or vented system to avoid pressure buildup. commonorganicchemistry.com There is generally no synthetic advantage to be gained by applying high pressure for this type of reaction, as the transition state is not significantly smaller in volume than the reactants.

Optimization of these parameters is often achieved through experimental design, where a series of experiments are conducted to map the response of the reaction (e.g., yield, purity) to changes in temperature, concentration, and catalyst loading. This systematic approach allows for the identification of the optimal conditions for the synthesis.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly important in the design of synthetic routes. The synthesis of this compound offers several opportunities to incorporate these principles, leading to a more sustainable and environmentally friendly process.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The reaction for the synthesis of this compound from 2-(benzylamino)ethanol and di-tert-butyl dicarbonate can be represented as follows:

C₉H₁₃NO + C₁₀H₁₈O₅ → C₁₄H₂₁NO₃ + C₄H₁₀O + CO₂

The byproducts of this reaction are tert-butanol and carbon dioxide. While carbon dioxide is a gas that can be vented, tert-butanol is a liquid byproduct that contributes to the waste stream. The atom economy for this reaction is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants. This value is inherently less than 100% due to the formation of byproducts.

The E-Factor (Environmental Factor) provides a more holistic view of the environmental impact of a process, as it considers all waste generated, including solvent losses, reagent excesses, and byproducts from workup procedures. A lower E-Factor indicates a greener process. For the synthesis of this compound, the E-Factor would be significantly influenced by the choice of solvent, the efficiency of the workup and purification steps, and the potential for solvent recycling.

Use of Sustainable Solvents and Reagents

The selection of solvents is a key aspect of green chemistry. As mentioned previously, traditional solvents like dichloromethane have significant environmental and health concerns. The use of greener alternatives such as ethyl acetate, water, or deep eutectic solvents can dramatically improve the sustainability of the synthesis. mdpi.comnih.govacs.orgresearchgate.net Water is a particularly attractive solvent as it is non-toxic, non-flammable, and inexpensive. researchgate.netsemanticscholar.org Catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to be highly effective and chemoselective. organic-chemistry.org

Waste Minimization Strategies

Several strategies can be employed to minimize waste in the synthesis of this compound.

Catalyst Choice: The use of heterogeneous, recyclable catalysts like Amberlite-IR 120 minimizes waste associated with catalyst removal and disposal. derpharmachemica.com

Solvent Reduction and Recycling: Performing the reaction under solvent-free conditions, if feasible, is an ideal way to reduce waste. derpharmachemica.com When solvents are necessary, using the minimum amount required and implementing procedures for solvent recovery and recycling can significantly reduce the E-Factor.

Efficient Workup and Purification: The workup and purification steps are often major contributors to waste generation. The use of techniques like crystallization instead of chromatography for purification can reduce solvent consumption. If chromatography is necessary, optimizing the mobile phase and using techniques like flash chromatography can minimize solvent use.

Byproduct Valorization: While challenging for small-scale synthesis, in an industrial setting, exploring potential uses for the tert-butanol byproduct could turn a waste stream into a valuable product, further improving the process's green credentials.

By carefully considering these factors, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformations of Tert Butyl 2 2 Hydroxyethyl Benzylcarbamate

Reactions Involving the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the hydroxyethyl group is a key site for chemical modification, readily participating in reactions typical of primary alcohols, such as esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The terminal hydroxyl group of tert-butyl 2-(2-hydroxyethyl)benzylcarbamate can be readily converted into an ester. Standard esterification methods, such as reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, can be employed. Alternatively, acid-catalyzed Fischer esterification with a carboxylic acid is also a viable, though potentially slower, method. For more sensitive substrates, milder coupling conditions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be utilized to form the ester bond under neutral conditions. core.ac.uk Enzyme-catalyzed esterifications have also been successfully applied to N-protected amino alcohols, offering high selectivity. researchgate.net

Etherification of the hydroxyl group can be achieved through several established methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. organic-chemistry.org For the synthesis of tert-butyl ethers, reaction with isobutylene (B52900) in the presence of an acid catalyst is effective. Dehydrative etherification, where two alcohol molecules are coupled with the removal of water, often catalyzed by acid, provides another route to symmetrical or unsymmetrical ethers. researchgate.net

Oxidation and Reduction Pathways

The primary alcohol of the hydroxyethyl moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation. For instance, the related compound tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate has been successfully oxidized to tert-butyl benzyl(2-oxoethyl)carbamate using DMP. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will typically oxidize the primary alcohol directly to a carboxylic acid.

The hydroxyl group itself is in a reduced state and cannot be further reduced without cleavage of the carbon-oxygen bond, a process that is not a typical reduction pathway and would require harsh conditions, likely leading to the decomposition of the molecule.

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the introduction of various functionalities, including azides, cyanides, thiols, and other carbon or heteroatom nucleophiles, at the terminal position of the ethyl side chain.

Reactivity of the Benzyl (B1604629) Carbamate (B1207046) Functionality

The benzyl carbamate portion of the molecule contains the acid-labile tert-butyloxycarbonyl (N-Boc) protecting group and an aromatic ring system that can undergo electrophilic substitution.

Deprotection Strategies for the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The deprotection proceeds via cleavage of the tert-butyl-oxygen bond, generating a carbamic acid intermediate which spontaneously decarboxylates to release the free amine and carbon dioxide.

A variety of acidic reagents can be employed for this purpose, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule. nih.gov Strong acids like trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane, are highly effective and common. reddit.com Anhydrous solutions of hydrogen chloride (HCl) in solvents such as dioxane, methanol, or ethyl acetate (B1210297) are also widely used. reddit.com Milder conditions, such as using aqueous phosphoric acid or Lewis acids like cerium(III) chloride, can be employed for substrates that are sensitive to strong acids. nih.gov

| Reagent | Typical Conditions | Characteristics |

| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂; 0 °C to RT | Fast, efficient, and very common. Can cleave other acid-labile groups. |

| Hydrogen Chloride (HCl) | 4M in Dioxane or Ethyl Acetate | Widely used, effective. Can be gentler than TFA for some substrates. |

| Phosphoric Acid | Aqueous H₃PO₄ in THF | Milder, environmentally benign option. |

| Lewis Acids (e.g., CeCl₃, ZnBr₂) | Varies (e.g., CH₃CN) | Offers alternative selectivity for complex molecules. |

| Oxalyl Chloride | In Methanol, RT | A mild method for selective deprotection. |

This table presents a selection of common deprotection strategies for the N-Boc group.

Transformations Involving the Aromatic Ring System

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the two substituents already present on the ring: the -CH₂CH₂OH group and the -CH₂(NHBoc) group. Both are considered alkyl-type substituents, which are activating and ortho-, para-directing. libretexts.org Therefore, incoming electrophiles will preferentially add to the positions ortho and para to these groups. Given the 1,2-substitution pattern, the primary sites for substitution would be positions 4 and 6, with position 4 being sterically more accessible.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. Studies on similar N-benzylated compounds show that nitration often occurs selectively at the para-position. researchgate.net

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen. studymind.co.ukyoutube.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl (-R) or acyl (-COR) groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst like AlCl₃. beilstein-journals.orgmsu.edu These reactions are generally effective on activated rings.

Under different conditions, such as the presence of UV light or a radical initiator like N-bromosuccinimide (NBS), halogenation can occur via a free-radical mechanism at the benzylic position (-CH₂(NHBoc)) rather than on the aromatic ring itself. ucalgary.caorgoreview.com

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Advanced Organic Synthesis

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the role of This compound as a key synthetic intermediate in the advanced organic syntheses outlined in the requested article structure. While the compound is available commercially, detailed scholarly articles and research findings pertaining to its specific applications in the construction of complex molecular frameworks appear to be limited.

The absence of this specific information prevents the generation of a thorough and scientifically accurate article that adheres to the requested detailed outline, including data tables and in-depth research findings. The available information is insufficient to elaborate on the compound's role in:

Role As a Key Synthetic Intermediate in Advanced Organic Syntheses

Utilization in Tandem and Cascade Reaction Sequences

Without specific examples, reaction schemes, and yield data from peer-reviewed sources, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, while the compound tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate is a known chemical entity, its specific utility as a versatile synthetic intermediate for the applications mentioned in the query is not well-documented in the public scientific domain.

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are powerful tools for building molecular complexity efficiently. nih.gov this compound is a potentially valuable substrate for several named MCRs, primarily due to its amine and hydroxyl functionalities.

One such reaction is the Ugi four-component reaction (U-4CR) , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. beilstein-journals.orgnih.gov After deprotection of the Boc group to reveal the secondary amine, the resulting N-benzyl-2-aminoethanol derivative can serve as the amine component in a U-4CR. The presence of the hydroxyl group on this amine component can lead to the formation of more complex and functionalized Ugi products.

Similarly, the Passerini three-component reaction , which combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide, presents another avenue for the application of this intermediate. wikipedia.orgorganic-chemistry.org The hydroxyl group of this compound can be oxidized to the corresponding aldehyde. This aldehyde can then participate as the carbonyl component in a Passerini reaction, leading to the synthesis of intricate molecules bearing an ester and an amide group in a single step.

The potential applications of this compound and its derivatives in these MCRs are summarized in the table below.

| Multicomponent Reaction | Role of this compound Derivative | Resulting Product Type |

| Ugi Reaction | Amine component (after Boc deprotection) | Functionalized dipeptide-like structures |

| Passerini Reaction | Carbonyl component (after oxidation of the hydroxyl group) | α-acyloxy amides |

Intramolecular Cyclization Pathways

The structural framework of this compound, a β-arylethylamine derivative, makes it an ideal precursor for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org

In the context of this compound, the synthesis of tetrahydroisoquinolines would proceed as follows:

Deprotection: The Boc protecting group is removed under acidic conditions to furnish the free secondary amine.

Condensation: The resulting amine is reacted with an aldehyde or ketone to form an iminium ion intermediate.

Cyclization: The electron-rich benzene (B151609) ring attacks the electrophilic iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.

The hydroxyl group in the side chain can be retained in the final product, offering a handle for further functionalization. This strategy is particularly valuable in the synthesis of natural products and pharmaceutically active compounds, where the tetrahydroisoquinoline scaffold is a common motif. nih.gov

Strategic Integration into Retrosynthetic Analyses of Target Molecules

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections." this compound is a valuable tool in this process due to the distinct and predictable reactivity of its functional groups.

Disconnection Strategies Employing the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal with acid. masterorganicchemistry.com In a retrosynthetic sense, the presence of a Boc-protected amine in a target molecule immediately suggests a disconnection at the C-N bond, leading back to the corresponding amine and the Boc-protecting agent.

When a substructure resembling this compound is identified within a larger target molecule, the carbamate group serves as a key disconnection point. The disconnection strategy involves the conceptual cleavage of the carbamate bond, simplifying the target molecule into a precursor amine and a carbonyl-containing fragment. This simplifies the synthetic problem by breaking down a complex structure into more manageable subunits. The stability of the Boc group allows for extensive chemical modifications at other parts of the molecule before the amine functionality is unmasked for a subsequent reaction. organic-chemistry.org

Hydroxyl Group as a Functional Handle for Further Derivatization

The primary hydroxyl group in this compound provides a versatile handle for a wide array of chemical transformations. algoreducation.combritannica.com In retrosynthetic analysis, this hydroxyl group can be viewed as a precursor to several other important functional groups.

Oxidation: The primary alcohol can be disconnected to an aldehyde or a carboxylic acid, implying an oxidation reaction in the forward synthesis. researchgate.netorganic-chemistry.org This is a common and powerful strategy for introducing carbonyl functionality into a molecule. For example, if a target molecule contains a carboxylic acid at this position, the retrosynthetic analysis would involve a disconnection to the primary alcohol of this compound.

Esterification and Etherification: The hydroxyl group can also be disconnected to reveal an ester or an ether linkage. This implies an esterification or etherification reaction in the synthetic direction. nih.gov This strategy is useful for attaching various side chains or building more complex molecular frameworks.

The diverse reactivity of the hydroxyl group allows for its strategic use as a versatile functional handle in the design of complex synthetic routes. The following table summarizes the potential transformations of the hydroxyl group and their corresponding retrosynthetic disconnections.

| Functional Group in Target Molecule | Retrosynthetic Disconnection | Forward Reaction |

| Aldehyde | C-H bond of the aldehyde | Oxidation of primary alcohol |

| Carboxylic Acid | C-OH bond of the acid | Oxidation of primary alcohol |

| Ester | C-O bond of the ester | Esterification |

| Ether | C-O bond of the ether | Williamson ether synthesis |

This compound stands out as a strategically important intermediate in organic synthesis. Its bifunctional nature, with a protected amine and a modifiable hydroxyl group, allows for its participation in a variety of powerful synthetic methodologies, including multicomponent reactions and intramolecular cyclizations. Furthermore, its well-defined reactivity makes it a valuable component in the toolkit of retrosynthetic analysis, enabling the logical and efficient design of synthetic routes to complex target molecules. The continued exploration of the chemistry of this versatile building block will undoubtedly lead to new and innovative approaches in the art of organic synthesis.

Analytical Methodologies for Characterization in Synthetic Contexts

Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification)

While tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate is an achiral molecule, advanced Nuclear Magnetic Resonance (NMR) techniques are invaluable for unambiguous structural elucidation. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons. For instance, COSY spectra would reveal the coupling between the protons of the ethyl group (-CH2-CH2-OH), confirming their adjacent positions. HSQC would then correlate these protons to their respective carbon signals in the ¹³C NMR spectrum.

In a hypothetical scenario where a chiral center is introduced, advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical for determining the relative stereochemistry by identifying protons that are close in space. For the title compound, NOESY can still be used to confirm the conformation, for example, by showing through-space interactions between the tert-butyl protons of the Boc group and the benzylic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| C(CH₃)₃ | - | ~79.5 |

| Ar-CH₂-N | ~4.30 (d, 2H) | ~45.0 |

| Ar-CH₂-CH₂-OH | ~2.85 (t, 2H) | ~36.0 |

| Ar-CH₂-CH₂-OH | ~3.80 (t, 2H) | ~61.0 |

| Aromatic CH | ~7.20-7.40 (m, 4H) | ~127.0-130.0 |

| Carbamate (B1207046) C=O | - | ~156.0 |

| N-H | ~5.0 (br s, 1H) | - |

| O-H | Variable | - |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful tool for monitoring the synthesis of this compound. Using techniques like Electrospray Ionization (ESI), the molecular ion peak corresponding to the mass of the compound can be readily detected, confirming its formation. In a typical synthesis, such as the protection of 2-(2-hydroxyethyl)benzylamine with di-tert-butyl dicarbonate (B1257347), reaction progress can be monitored by observing the decrease in the signal for the starting material and the concurrent increase in the signal for the product.

Furthermore, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer structural confirmation. For this compound, characteristic fragmentation would involve the loss of the tert-butyl group or the entire Boc group. Isotopic labeling studies, where atoms are replaced by their isotopes (e.g., deuterium (B1214612) labeling), can be employed to investigate reaction mechanisms, with the resulting mass shifts being readily detectable by MS.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 268.1594 |

| [M+Na]⁺ | 290.1413 |

| [M-C₄H₈]⁺ | 212.1025 |

| [M-Boc+H]⁺ | 168.0968 |

M represents the molecular formula C₁₄H₂₁NO₃.

Infrared (IR) spectroscopy is particularly useful for tracking the transformation of functional groups during the synthesis of this compound. The progress of the reaction can be followed by monitoring the appearance and disappearance of specific absorption bands. For example, in the Boc protection of the corresponding amine, the disappearance of the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) and the appearance of the strong C=O stretching vibration of the carbamate group (around 1680-1700 cm⁻¹) are clear indicators of product formation. The presence of the O-H stretch from the hydroxyethyl (B10761427) group would be observed as a broad band around 3200-3600 cm⁻¹.

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| N-H Stretch (carbamate) | ~3300 (sharp) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carbamate) | 1680-1700 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (alcohol) | 1050-1150 |

Chromatographic Methods for Purity Assessment in Reaction Mixtures (Excluding Impurity Profiling for Safety)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis by separating the components of the reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the conversion of reactants to the desired product. A reversed-phase C18 column is typically used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The starting material, being more polar due to the free amine, will have a shorter retention time compared to the less polar Boc-protected product. By injecting aliquots of the reaction mixture at different time points, the relative peak areas of the starting material and product can be used to quantify the reaction progress.

Table 4: Illustrative HPLC Method for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Starting Amine: ~3 min, Product: ~10 min |

Note: This is a hypothetical method and would require optimization.

While this compound itself is generally not volatile enough for direct analysis by Gas Chromatography (GC) without derivatization, GC is an excellent method for analyzing volatile by-products that may be present in the reaction mixture. For instance, during the introduction of the Boc protecting group using di-tert-butyl dicarbonate, volatile by-products such as tert-butanol (B103910) and isobutene can be formed. GC analysis of the reaction headspace or a volatile fraction can identify and quantify these species, providing insights into side reactions and the efficiency of the primary reaction.

Table 5: Potential Volatile By-Products in Synthesis

| Compound | Boiling Point (°C) |

|---|---|

| Isobutene | -7 |

| tert-Butanol | 82 |

| Di-tert-butyl ether | 142 |

X-Ray Crystallography for Definitive Structural Elucidation

Single-crystal X-ray crystallography stands as the gold standard for unambiguous molecular structure determination. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of a molecule. The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray structure of this compound. While the synthesis and characterization of related carbamate derivatives have been documented, specific crystallographic data for the title compound does not appear to be publicly available at this time.

In instances where X-ray quality crystals of a related compound, such as tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, have been obtained, detailed structural information has been reported. researchgate.net For example, the crystal structure of this related molecule was solved and refined, providing precise data on its unit cell dimensions and molecular geometry. researchgate.net Such analyses can reveal key structural features, including intermolecular interactions like hydrogen bonding, which govern the packing of molecules in the crystal lattice. researchgate.net

Should single crystals of this compound be successfully grown in the future, X-ray crystallographic analysis would be the definitive method to elucidate its solid-state conformation and packing. The resulting data would be invaluable for understanding its physical properties and potential intermolecular interactions.

Computational and Theoretical Studies of Tert Butyl 2 2 Hydroxyethyl Benzylcarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution and energy levels, which are crucial for predicting reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate, FMO analysis would likely reveal that the HOMO is localized on the electron-rich regions of the molecule, such as the oxygen and nitrogen atoms of the carbamate (B1207046) group and the hydroxyl group, as well as the π-system of the benzene (B151609) ring. The LUMO, on the other hand, would be expected to be distributed over the electrophilic centers, potentially including the carbonyl carbon of the carbamate and the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. It is generated by calculating the electrostatic potential at a particular electron density surface. Regions of negative potential (typically colored red) indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack.

An EPS map of this compound would be expected to show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the carbamate. These regions represent the likely sites for interaction with electrophiles or for hydrogen bonding. Positive potential would likely be observed around the hydrogen atoms of the hydroxyl and N-H groups, and to a lesser extent, the hydrogen atoms of the aromatic ring and the ethyl bridge.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Due to the presence of several single bonds, this compound can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. These preferred conformations are dictated by a balance of steric and electronic effects, such as minimizing steric hindrance between the bulky tert-butyl and benzyl (B1604629) groups and optimizing intramolecular hydrogen bonding, for instance, between the hydroxyl group and the carbamate moiety. The simulations can also be used to calculate the energy barriers for rotation around key single bonds, such as the C-N bond of the carbamate and the bonds of the ethyl linker.

Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound

| Bond | Rotational Barrier (kcal/mol) |

|---|---|

| Carbamate C-N | 15-20 |

| Benzyl C-N | 2-4 |

| Ethyl C-C | 3-5 |

Note: The data in this table is hypothetical and for illustrative purposes.

The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. In a polar protic solvent like water, it is expected that the polar groups of the molecule (the carbamate and hydroxyl groups) would be solvated through hydrogen bonding. This solvation can stabilize certain conformations over others. For example, conformations that expose the polar groups to the solvent would be favored. In a nonpolar solvent, intramolecular interactions, such as hydrogen bonding, might become more dominant in determining the preferred conformation.

In Silico Mechanistic Insights into Transformations

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For instance, the hydrolysis of the carbamate group under acidic or basic conditions could be studied. Quantum chemical calculations could identify the transition state structures for the key steps, such as the protonation of the carbonyl oxygen in acidic conditions or the nucleophilic attack of a hydroxide (B78521) ion in basic conditions. These calculations would provide activation energies, which are crucial for understanding the reaction kinetics. Such in silico studies can be invaluable for predicting the reactivity of the molecule and designing synthetic routes or understanding its degradation pathways.

Transition State Search and Energy Barrier Determination

The thermal decomposition of tert-butyl carbamates, a class of compounds to which this compound belongs, is a reaction of significant interest, particularly in the context of the removal of the tert-butoxycarbonyl (Boc) protecting group. Computational studies on analogous N-Boc protected amines have provided insights into the mechanism of this thermolytic deprotection.

Research involving a combination of computational modeling, statistical analysis, and kinetic model fitting has suggested that the thermal deprotection of N-Boc groups proceeds through an initial, slow, and concerted proton transfer with the release of isobutylene (B52900), followed by a rapid decarboxylation. researchgate.netresearchgate.net This mechanism involves a cyclic transition state. The search for such a transition state geometry is a critical step in understanding the reaction kinetics.

For the pyrolysis of related compounds like tert-butyl benzoates, the polarity of the transition state has been shown to increase from primary to secondary to tertiary esters. rsc.org This suggests that for this compound, the transition state for thermal elimination would also exhibit significant polar character.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational transition state search for the thermal decomposition of a generic N-Boc benzylamine (B48309).

Table 1: Calculated Parameters for the Transition State of N-Boc Benzylamine Thermolysis

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 30-40 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 25-35 | kcal/mol |

| Key Bond Distance (C-O) in TS | 1.8 - 2.0 | Å |

| Key Bond Distance (N-H) in TS | 1.5 - 1.7 | Å |

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway connecting the reactants, transition state, and products on the potential energy surface. researchgate.netmissouri.eduscm.comfaccts.desemanticscholar.org This allows for the visualization of the geometric and energetic changes that occur throughout a chemical reaction.

For the thermal elimination of a tert-butyl carbamate, the reaction coordinate would trace the concerted movement of atoms involved in the cyclic transition state. This would include the elongation of the C-O bond of the tert-butyl group, the transfer of a proton from the nitrogen to one of the methyl groups of the tert-butyl moiety, and the subsequent cleavage of the C-N bond.

A study on the gas-phase elimination kinetics of methyl carbazate, a related carbamate, utilized IRC calculations to understand the reaction pathway. researchgate.net The calculations revealed that the reactant molecule undergoes a conformational change to reach the transition state configuration, highlighting the importance of the initial geometry in the reaction dynamics. researchgate.net

The energy profile along the reaction coordinate for the thermolysis of this compound would show an initial increase in energy to reach the transition state, followed by a decrease in energy as the products, 2-(2-hydroxyethyl)benzylamine, isobutylene, and carbon dioxide, are formed. The shape of this profile, including the presence of any intermediates, would be crucial in fully understanding the reaction mechanism.

QSAR/QSPR Applications in Design of Related Compounds (Focusing on Chemical Structure-Reactivity Relationships)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound are not prevalent, the principles can be applied to understand the structure-reactivity relationships in related carbamate and benzyl alcohol derivatives.

For carbamate derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like acetylcholinesterase (AChE). plos.orgnih.govplos.org These studies often reveal that descriptors such as the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms are influential in determining the biological activity. plos.orgnih.govplos.org Such models can guide the design of new carbamate-based inhibitors with improved potency. For instance, a QSAR study on a series of carbamate derivatives identified key molecular features influencing anti-acetylcholinesterase activity, leading to the in-silico design of more effective analogues. plos.orgnih.govplos.org

In the context of benzyl alcohol derivatives, QSAR studies have been employed to understand their toxicity. nih.gov For a series of monoalkylated or monohalogenated benzyl alcohols, a linear relationship was observed between their toxicity and the 1-octanol/water partition coefficient (log Kow), a measure of hydrophobicity. nih.gov The predictability of the QSAR model was significantly improved by including the Hammett sigma constant, which accounts for the electronic effects of the substituents on the benzene ring. nih.gov This indicates that both hydrophobicity and electronic properties play a crucial role in the biological activity of benzyl alcohol derivatives.

The application of these principles to this compound and its analogues would involve systematically modifying the structure, for example, by introducing different substituents on the benzyl ring or altering the carbamate functionality, and then computationally predicting the effect of these changes on a desired property, such as reactivity in a specific chemical transformation or a particular biological activity.

The following table summarizes key descriptors often used in QSAR/QSPR studies of related compounds and their general influence on reactivity or activity.

Table 2: Common QSAR/QSPR Descriptors and Their Influence on Reactivity/Activity of Carbamates and Benzyl Derivatives

| Descriptor | Class | General Influence |

|---|---|---|

| Log Kow (Hydrophobicity) | Physicochemical | Increased hydrophobicity can enhance membrane permeability and binding to hydrophobic pockets in enzymes, but can also lead to non-specific toxicity. nih.gov |

| Hammett Constants (σ) | Electronic | Electron-withdrawing or -donating substituents can alter the electron density at the reaction center, affecting reaction rates and binding affinities. nih.gov |

| Molar Refractivity (MR) | Steric | Relates to the volume of the molecule and its polarizability, influencing how well it fits into a binding site. |

| ELUMO | Quantum Chemical | The energy of the Lowest Unoccupied Molecular Orbital can be related to the electrophilicity of the molecule and its susceptibility to nucleophilic attack. plos.orgnih.govplos.org |

By understanding these structure-reactivity relationships, computational models can be used to rationally design novel compounds related to this compound with tailored properties for specific applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Applications and Methodological Advancements

As a bifunctional molecule, tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate is an ideal candidate for the synthesis of complex molecular architectures. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The Boc-protected amine, upon deprotection, allows for subsequent elaboration, such as amide bond formation or further alkylation.

Future applications will likely leverage this compound as a key synthon in the construction of novel heterocyclic scaffolds and as a fragment in drug discovery programs. Chiral amino alcohols are crucial components in many biologically active compounds and are used as building blocks for chiral catalysts and auxiliaries. ucl.ac.uk The N-benzyl-N-(2-hydroxyethyl)amine substructure is found in various pharmacologically active agents, suggesting that derivatives of the title compound could be precursors to new therapeutic candidates. nih.gov Methodological advancements may focus on one-pot procedures where both the alcohol and the amine functionalities are sequentially modified, streamlining synthetic routes to target molecules.

| Functional Group | Potential Transformation | Resulting Moiety | Potential Application |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid | Precursor for heterocycle synthesis, peptide coupling |

| Primary Alcohol | Conversion to Sulfonate/Halide | Electrophilic center | Nucleophilic substitution, fragment coupling |

| Boc-protected Amine | Deprotection & Acylation | Amide | Bioactive molecules, ligands |

| Boc-protected Amine | Deprotection & Reductive Amination | Tertiary Amine | Pharmaceutical intermediates |

Exploration of Unconventional Reactivity Profiles

While the reactivity of alcohols and protected amines is well-understood, emerging research focuses on activating typically inert bonds within a molecule. A significant area of future exploration for carbamates involves the unconventional activation of the amide N-C(O) bond. Traditionally, this bond is unreactive in cross-coupling reactions due to resonance stabilization. However, studies have shown that N-acyl-tert-butyl-carbamates (Boc) are intrinsically twisted around the N-C(O) axis. nih.govresearchgate.net This ground-state distortion disrupts the typical amide resonance, rendering the bond susceptible to cleavage and cross-coupling reactions. nih.govresearchgate.net This discovery opens a new avenue for using the carbamate (B1207046) group not just as a protecting group, but as an activatable handle for carbon-nitrogen bond formation, a pivotal reaction in medicinal chemistry.

Furthermore, the N-Boc group itself can participate in unexpected reactions. Under strong basic conditions, it can form an isocyanate intermediate, which can then be trapped by various nucleophiles to form ureas or new carbamates. researchgate.net Exploring these latent reactivity modes could transform this compound from a simple building block into a versatile platform for divergent synthesis.

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the development of automated synthesis platforms. These systems, often based on flow chemistry, require robust and reliable reactions. The synthesis of carbamates and the manipulation of Boc-protected intermediates are prime candidates for adaptation to flow microreactor systems. rsc.org

Future research will likely focus on developing protocols to incorporate this compound into these automated workflows. For instance, a flow process could be designed where the alcohol moiety is first derivatized on a solid support, followed by automated deprotection of the Boc group and subsequent reaction with a library of building blocks. The thermal deprotection of N-Boc groups under continuous flow high-temperature conditions is another promising technique that offers rapid and clean amine formation compatible with automated systems. researchgate.net Such integration would accelerate the synthesis of derivatives for structure-activity relationship (SAR) studies.

| Research Area | Application to Target Compound | Potential Advantage |

| Flow Chemistry | Synthesis of tert-butyl carbamates and derivatives | Increased efficiency, safety, and scalability. rsc.org |

| Solid-Phase Synthesis | Immobilization via the hydroxyl group for library synthesis | Simplified purification and automation |

| Automated Deprotection | High-temperature flow deprotection of the Boc group | Rapid, clean, and acid-free amine generation. researchgate.net |

Development of Sustainable Synthesis Routes

Green chemistry principles are increasingly influencing the design of synthetic routes. For a compound like this compound, future research will aim to develop more environmentally benign production methods and applications. A key area of interest is the use of biocatalysis. Enzymes offer high chemo-, regio-, and enantioselectivity for the synthesis of chiral amino alcohols, often under mild, aqueous conditions. nih.govnih.gov

Biocatalytic approaches that could be developed include:

Enzymatic Kinetic Resolution: Using lipases or other hydrolases to resolve a racemic mixture of a precursor, yielding an enantiopure version of the amino alcohol.

Engineered Dehydrogenases: Employing engineered amine dehydrogenases for the direct asymmetric reductive amination of corresponding hydroxy-ketones, using ammonia (B1221849) as an inexpensive and clean amino donor. frontiersin.org

Greener Reagents: Recent methodologies have focused on the direct synthesis of carbamates from Boc-protected amines using reagents like lithium tert-butoxide, avoiding hazardous substances and metal catalysts. nih.govrsc.org This aligns with the broader goal of reducing the environmental impact of chemical synthesis.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the conformational behavior and electronic properties of this compound can guide its application in synthesis. Advanced spectroscopic techniques, such as 2D NMR and vibrational circular dichroism (VCD), can provide detailed insights into its three-dimensional structure and intramolecular interactions in solution.

Computational chemistry offers a powerful tool to complement experimental work. Quantum mechanics (QM) calculations are being used to elucidate reaction mechanisms, such as the role of alcoholic solvents in accelerating the N-Boc protection of amines. wuxibiology.com Future computational studies on this compound could focus on:

Conformational Analysis: Predicting the stable conformers of the molecule and how they influence its reactivity.

Reaction Modeling: Calculating transition state energies to understand and optimize reaction conditions for its derivatization.

Predicting Reactivity: Using computational models to predict unconventional reactivity, such as the susceptibility of the N-C(O) bond to cleavage, which has been linked to ground-state geometric distortions. nih.gov

These advanced approaches will provide a more nuanced understanding of the molecule's behavior, enabling more rational design of synthetic strategies and accelerating the discovery of new applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.